N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 6-ethoxypyridin-3-yl group. The oxadiazole is linked via a methylene bridge to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide moiety. Structural analogs of this compound have been explored for diverse biological targets, including cannabinoid receptors (CB2) and cancer-related pathways .
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-3-27-15-8-7-13(10-20-15)18-23-16(28-24-18)11-21-19(26)17-12(2)22-14-6-4-5-9-25(14)17/h4-10H,3,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAHLXOQFHSXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(N=C4N3C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound characterized by its unique structural features combining oxadiazole and imidazo-pyridine moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.4 g/mol. The structure includes various functional groups that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N6O3 |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 2034413-84-6 |
| Density | Not available |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer effects. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The presence of the imidazo-pyridine structure is associated with anti-inflammatory activity. Research on related compounds reveals that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory responses.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be below 50 µg/mL for several derivatives.
Study 2: Anticancer Activity
In a cellular model examining the effects on human breast cancer cells (MCF-7), derivatives of this compound were shown to reduce cell viability significantly at concentrations ranging from 10 to 50 µM. The study indicated that these compounds could induce apoptosis through caspase activation pathways.
Comparative Analysis with Similar Compounds
To further understand the potential applications of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-y)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyridine Derivative | Contains a methyl group on pyridine | Antimicrobial |
| 4-Oxadiazole Analog | Similar oxadiazole ring structure | Antitubercular |
| Pyridine-Chromene Hybrid | Combines pyridine and chromene moieties | Antidiabetic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and inferred functional implications compared to related compounds:
Substituent Effects on Activity
Pyridine Substituents :
- The ethoxy group in the target compound may improve lipophilicity compared to electron-withdrawing groups (e.g., fluoro in 6b) or bulky substituents (e.g., bromo in 6c) .
- Pyridin-2-yl substituents (as in ’s compound) are associated with DNAJA1/p53-dependent anticancer activity, suggesting positional isomerism (pyridin-3-yl vs. pyridin-2-yl) could alter target specificity .
- Carboxamide Variations: The 2-methylimidazo[1,2-a]pyridine group distinguishes the target compound from analogs with thiophene () or carbazole () moieties.
Research Findings and Gaps
- Its imidazopyridine group warrants evaluation in kinase or p53 pathway assays .
- SAR Limitations : The ethoxy group’s role remains speculative; fluorinated or brominated analogs () suggest halogen bonding may enhance receptor affinity, but this remains untested for the target compound .
Q & A
Q. How do formulation excipients impact the stability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
